Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Catalog No.
S728947
CAS No.
474432-59-2
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyridine-5-carbaldehyde

CAS Number

474432-59-2

Product Name

Pyrazolo[1,5-a]pyridine-5-carbaldehyde

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carbaldehyde

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-6H

InChI Key

HPALNHOPSODBEP-UHFFFAOYSA-N

SMILES

C1=CN2C(=CC=N2)C=C1C=O

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C=O

Medicinal Chemistry

  • Drug Discovery: PPC serves as a scaffold for the development of novel therapeutic agents due to its ability to interact with various biological targets. Studies have shown its potential in developing drugs for diverse conditions, including:
    • Neurodegenerative diseases: PPC derivatives have displayed neuroprotective effects and are being investigated for their potential in treating Alzheimer's disease and Parkinson's disease [].
    • Cancer: PPC-based compounds exhibit anti-proliferative activity against various cancer cell lines, suggesting their potential as anti-cancer agents [].
    • Antimicrobial activity: Some PPC derivatives have demonstrated antibacterial and antifungal properties, making them candidates for developing new antibiotics and antifungals [].

Material Science

  • Organic Electronics: PPC derivatives with electron-withdrawing substituents possess semiconducting properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Coordination Chemistry

  • Metal Complexes: PPC can act as a ligand, forming coordination complexes with various metal ions. These complexes exhibit interesting photophysical and catalytic properties, which are being explored for potential applications in areas like photocatalysis and sensor development [].

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic organic compound characterized by its unique pyrazolo-pyridine structure. The molecular formula is C8H6N2OC_8H_6N_2O, and it has a molecular weight of approximately 146.15 g/mol. This compound features both a pyrazole ring and a pyridine ring, making it an interesting subject for various chemical and biological studies. Its structure includes a carbonyl group (-CHO) at the 5-position of the pyrazolo ring, which is crucial for its reactivity and potential applications in medicinal chemistry .

Typical of aldehydes and heterocycles:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, forming alcohols or other functional groups.
  • Condensation Reactions: It can participate in condensation reactions with amines to form imines or with other aldehydes to yield more complex structures.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that pyrazolo[1,5-a]pyridine-5-carbaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies have shown that derivatives of this compound possess antimicrobial effects against certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations suggest potential anticancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes, contributing to its potential therapeutic applications.

These biological activities warrant further investigation to explore its efficacy and mechanisms of action in medicinal chemistry .

Several methods have been developed for synthesizing pyrazolo[1,5-a]pyridine-5-carbaldehyde:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved under acidic or basic conditions to form the pyrazolo structure.
  • Formylation Reactions: The introduction of the aldehyde group can be accomplished using formylation methods such as the Vilsmeier-Haack reaction.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations.

These methods allow for the preparation of this compound in varying yields and purities, depending on the specific reagents and conditions used .

Pyrazolo[1,5-a]pyridine-5-carbaldehyde has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases.
  • Chemical Research: Used as a building block in organic synthesis, it aids in creating more complex molecules for research purposes.
  • Material Science: Potential applications in developing advanced materials due to its electronic properties.

The compound's versatility enhances its importance across multiple fields of research and industry .

Interaction studies involving pyrazolo[1,5-a]pyridine-5-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts at the molecular level with proteins.
  • In Vitro Assays: To evaluate its biological activity against specific targets.

Such studies provide insights into its potential therapeutic roles and help identify suitable derivatives for further development .

Several compounds share structural similarities with pyrazolo[1,5-a]pyridine-5-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
Pyrazolo[1,5-a]pyridine-7-carbaldehydeAldehyde derivativeSubstituent at the 7-position affects reactivity
Pyrazolo[3,4-b]quinolineQuinoline derivativeExhibits distinct biological activity profiles
Pyrazolo[1,2-b]pyridazinePyridazine derivativeDifferent nitrogen positioning alters properties
3-Iodopyrazolo[1,5-a]pyridine-5-carbaldehydeIodinated derivativeEnhanced reactivity due to iodine substitution

The uniqueness of pyrazolo[1,5-a]pyridine-5-carbaldehyde lies in its specific substitution pattern and the resultant chemical properties that differentiate it from these similar compounds. Its potential applications in medicinal chemistry make it a subject of interest compared to others in the same class .

The synthesis of pyrazolo[1,5-a]pyridine derivatives dates to the mid-20th century, with early methods relying on [3+2] cycloadditions of N-iminopyridinium ylides and alkynes. These protocols, however, suffered from low yields and limited regioselectivity. A pivotal advancement emerged in 2019 with the development of cross-dehydrogenative coupling reactions between N-amino-2-iminopyridines and β-diketones, enabling efficient access to polysubstituted derivatives under aerobic conditions.

The introduction of one-pot strategies further streamlined synthesis. For instance, a 2023 study demonstrated a [3+2] cycloaddition of N-aminopyridinium ylides and ynals to construct the pyrazolo[1,5-a]pyridine core while introducing a cyano group in a single step. Catalytic methods, such as TEMPO-mediated annulation-aromatization (2022), provided regioselective routes to multisubstituted derivatives, while sonochemical approaches reduced reaction times and improved yields.

Significance in Heterocyclic Chemistry

Pyrazolo[1,5-a]pyridine-5-carbaldehyde exemplifies the importance of nitrogen-rich heterocycles in chemical design. Its rigid, planar structure facilitates π-π stacking and hydrogen bonding with biological targets. Key features include:

  • Substitution Flexibility: Functionalization at positions 2, 3, 5, and 7 modulates electronic properties and binding affinity. For example, morpholine substituents at position 7 enhance kinase inhibition.
  • Diverse Reactivity: The aldehyde group at position 5 serves as a handle for further derivatization, enabling reductive amination, condensation, and cross-coupling reactions.

This scaffold’s versatility is evident in its applications:

  • Medicinal Chemistry: Pyrazolo[1,5-a]pyridines act as protein kinase inhibitors (e.g., EGFR, B-Raf), dopamine receptor modulators, and EP1 receptor antagonists.
  • Materials Science: Derivatives exhibit photophysical properties, making them candidates for organic light-emitting diodes (OLEDs).

Research Landscape and Current Trends

Recent advances focus on sustainable synthesis and targeted therapeutic applications:

Synthetic Innovations

MethodConditionsYieldKey FeaturesSource
Cross-dehydrogenative couplingEthanol, O₂, 130°C60–85%Aerobic, scalable
TEMPO-mediated annulationAcetonitrile, 85°C75–92%High regioselectivity
Sonochemical synthesisUltrasound, 85°C, catalyst-free80–95%Rapid (20 min), eco-friendly
Palladium catalysisK₂CO₃, DMF, 100°C70–88%Desulfonylation-cycloannulation

Therapeutic Applications

DerivativeTargetActivity (IC₅₀)ApplicationSource
7-Morpholinyl derivativePI3Kδ12 nMCancer therapy
2-Methoxyphenyl analogDopamine D2 receptor15 nMAntipsychotic agents
3-Sulfonyl derivativeEP1 receptor8 nMInflammatory diseases

Current trends emphasize:

  • Green Chemistry: Solvent-free microwave-assisted reactions and mechanochemical methods.
  • Structure-Activity Relationship (SAR) Studies: Computational modeling guides substituent optimization for kinase selectivity.
  • Hybrid Scaffolds: Fusion with indole or benzothiazole moieties enhances anticancer activity.

Fundamental Molecular Properties

Molecular Formula (C₈H₆N₂O) and Exact Mass (146.048019)

Pyrazolo[1,5-a]pyridine-5-carbaldehyde possesses the molecular formula C₈H₆N₂O, representing a heterocyclic compound with eight carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. The exact mass of this compound is precisely determined to be 146.048019 atomic mass units, reflecting its specific isotopic composition and providing crucial information for mass spectrometric identification [3]. This exact mass value is essential for high-resolution mass spectrometry applications and distinguishes the compound from potential isomers or closely related structures [1].

The molecular composition indicates the presence of both aromatic and carbonyl functionalities, with the nitrogen atoms integrated into the fused ring system characteristic of pyrazolopyridine derivatives [2] [4]. The oxygen atom is exclusively associated with the aldehyde functional group at the 5-position, contributing to the compound's distinctive reactivity profile [5].

Chemical Identifiers (CAS: 474432-59-2)

The Chemical Abstracts Service registry number for pyrazolo[1,5-a]pyridine-5-carbaldehyde is 474432-59-2, providing unambiguous identification within chemical databases and literature [2] [6] [5]. This unique identifier ensures precise referencing and eliminates potential confusion with related pyrazolopyridine derivatives that differ in substitution patterns or functional group positions [2].

Additional standardized identifiers include the International Union of Pure and Applied Chemistry name pyrazolo[1,5-a]pyridine-5-carbaldehyde, the Simplified Molecular Input Line Entry System notation C1=CN2C(=CC=N2)C=C1C=O, and the International Chemical Identifier InChI=1S/C8H6N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-6H [1] [5]. The InChI Key HPALNHOPSODBEP-UHFFFAOYSA-N provides a fixed-length string representation suitable for database searches and computational applications [1] [5].

Physical Constants (MW: 146.15 g/mol, Density: 1.2±0.1 g/cm³)

The molecular weight of pyrazolo[1,5-a]pyridine-5-carbaldehyde is established at 146.15 grams per mole, consistent with its molecular formula and atomic composition [2] [6] [5]. This value represents the average molecular weight accounting for natural isotopic abundances and serves as a fundamental parameter for quantitative analytical procedures [6].

The density of the compound is reported as 1.2±0.1 grams per cubic centimeter, indicating a relatively compact molecular packing characteristic of aromatic heterocyclic compounds [3]. This density value reflects the planar nature of the fused ring system and the influence of intermolecular interactions in the solid state [3]. The physical state of the compound at room temperature is typically solid, consistent with its aromatic character and potential for intermolecular hydrogen bonding through the aldehyde functionality [5].

PropertyValueReference
Molecular Weight146.15 g/mol [2] [6] [5]
Density1.2±0.1 g/cm³ [3]
Physical StateSolid [5]
Exact Mass146.048019 [3]

Structural Features

Fused Ring Topology

Pyrazolo[1,5-a]pyridine-5-carbaldehyde exhibits a characteristic fused bicyclic ring system comprising a pyrazole ring fused to a pyridine ring through the 1,5-positions [7] [4]. This fusion creates a rigid, planar heterocyclic framework that significantly influences the compound's chemical and physical properties [4]. The fused ring topology results in a delocalized π-electron system extending across both rings, contributing to the compound's aromatic stability and spectroscopic characteristics [7].

The numbering system for this fused ring system follows established conventions, with the nitrogen atoms occupying positions 1 and 2 in the pyrazole portion and position 6 in the pyridine ring [7] [8]. The fusion occurs between carbon-1 of the pyrazole ring and nitrogen-1 of the pyridine ring, creating the characteristic [1,5-a] bridging pattern [4]. This specific fusion mode distinguishes the compound from other pyrazolopyridine isomers and determines its unique reactivity profile [9].

The planarity of the fused ring system is maintained through the sp² hybridization of all ring atoms, with bond angles approaching ideal aromatic values [10]. Crystal structure analyses of related pyrazolo[1,5-a]pyridine derivatives indicate minimal deviation from planarity, with dihedral angles between ring planes typically less than 5 degrees [10].

Carbaldehyde Function at C-5 Position

The aldehyde functional group is specifically positioned at the 5-carbon of the pyridine ring within the fused system [1] [2] [5]. This positioning places the carbonyl group in conjugation with the aromatic π-system, resulting in characteristic electronic and spectroscopic properties . The aldehyde carbon forms a planar arrangement with its attached hydrogen and the adjacent ring carbon, maintaining the overall planarity of the molecular framework .

The electronic environment at the 5-position is influenced by both the electron-withdrawing nature of the pyridine nitrogen and the electron-donating character of the fused pyrazole ring . This electronic balance affects the reactivity of the aldehyde group and its spectroscopic signatures [12]. The carbonyl oxygen participates in potential intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which influence the compound's physical properties and crystal packing .

Bond Lengths and Angles

Structural analysis of pyrazolo[1,5-a]pyridine derivatives reveals characteristic bond lengths and angles consistent with aromatic heterocyclic systems [10]. The carbon-carbon bonds within the aromatic rings typically measure between 1.35-1.42 Angstroms, reflecting the delocalized nature of the π-electron system [10]. Carbon-nitrogen bonds in the heterocyclic framework range from 1.32-1.38 Angstroms, depending on their position within the ring system and degree of π-character [10].

The aldehyde functional group exhibits a carbon-oxygen double bond length of approximately 1.21 Angstroms, characteristic of carbonyl groups in aromatic aldehydes [12]. The carbon-hydrogen bond of the aldehyde group measures approximately 1.08 Angstroms, consistent with sp² hybridization of the carbonyl carbon [12]. Bond angles within the fused ring system approach ideal aromatic values, with internal ring angles averaging 120 degrees for six-membered rings and 108 degrees for five-membered rings [10].

Bond TypeLength (Å)Angle (°)
C-C (aromatic)1.35-1.42120
C-N (aromatic)1.32-1.38120/108
C=O (aldehyde)1.21120
C-H (aldehyde)1.08120

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for pyrazolo[1,5-a]pyridine-5-carbaldehyde through characteristic chemical shifts and coupling patterns [13] [14] [15]. The aldehyde proton appears as a distinctive singlet at approximately 9.8-10.2 parts per million, significantly downfield due to the deshielding effect of the carbonyl oxygen and aromatic conjugation [15] [12]. This signal serves as a diagnostic feature for confirming the presence and position of the aldehyde functionality [15].

The aromatic protons of the fused ring system exhibit characteristic patterns in the 7.0-8.5 parts per million region [13] [14]. The pyridine ring protons typically appear as multiplets reflecting their distinct electronic environments and vicinal coupling relationships [14]. The pyrazole ring proton appears as a singlet around 8.4-8.6 parts per million due to the absence of neighboring protons [14] [15].

Integration ratios confirm the molecular composition, with the aldehyde proton integrating for one hydrogen atom and the aromatic region integrating for five hydrogen atoms corresponding to the fused ring system [14] [15]. Coupling constants provide information about the spatial relationships between protons and confirm the substitution pattern [13].

Proton PositionChemical Shift (ppm)MultiplicityIntegration
Aldehyde H9.8-10.2Singlet1H
Pyrazole H8.4-8.6Singlet1H
Pyridine H7.0-8.5Multiplets4H

¹³C Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of pyrazolo[1,5-a]pyridine-5-carbaldehyde through characteristic chemical shifts reflecting electronic environments [13] [14] [15]. The aldehyde carbonyl carbon appears at approximately 190-195 parts per million, the most downfield signal due to the electron-deficient nature of the carbonyl carbon [15]. This chemical shift is characteristic of aromatic aldehydes and confirms the aldehyde functionality [14].

The aromatic carbon atoms of the fused ring system appear in the 100-160 parts per million region with distinct chemical shifts reflecting their individual electronic environments [13] [14] [15]. Carbons adjacent to nitrogen atoms typically appear more downfield than purely hydrocarbon aromatic carbons due to the electronegative influence of nitrogen [14]. The carbon bearing the aldehyde substituent exhibits a characteristic chemical shift around 130-135 parts per million [15].

The total carbon count of eight signals confirms the molecular formula and provides structural verification [14] [15]. Chemical shift assignments can be aided by two-dimensional nuclear magnetic resonance techniques and comparison with related pyrazolopyridine derivatives [13].

Infrared Spectral Features

Infrared spectroscopy provides functional group identification and structural confirmation for pyrazolo[1,5-a]pyridine-5-carbaldehyde through characteristic absorption frequencies [16] [12]. The aldehyde carbonyl stretch appears as a strong absorption band at approximately 1680-1720 wavenumbers, with the exact frequency depending on the degree of conjugation with the aromatic system [12]. This absorption is diagnostic for aldehyde functionality and distinguishes the compound from related derivatives lacking the carbonyl group [12].

Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region as multiple bands reflecting the complex vibrational modes of the fused ring system [16]. Carbon-hydrogen stretching vibrations of the aromatic rings appear in the 3000-3100 wavenumber region, while the aldehyde carbon-hydrogen stretch appears around 2720-2820 wavenumbers as a characteristic medium-intensity band [12].

The nitrogen-containing heterocyclic rings contribute additional absorption bands in the fingerprint region below 1500 wavenumbers, providing structural fingerprinting capabilities [16]. Out-of-plane bending vibrations of aromatic hydrogens appear in the 650-900 wavenumber region with patterns characteristic of the substitution pattern [17].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O stretch1680-1720StrongAldehyde carbonyl
C=C stretch1450-1600MediumAromatic rings
C-H stretch (aromatic)3000-3100MediumAromatic C-H
C-H stretch (aldehyde)2720-2820MediumAldehyde C-H

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of pyrazolo[1,5-a]pyridine-5-carbaldehyde reveals characteristic fragmentation patterns that confirm structural identity and provide mechanistic insights [1] [13] [15]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [1]. This peak serves as the base for fragmentation analysis and molecular weight confirmation [13].

Common fragmentation pathways include loss of the aldehyde hydrogen to generate an ion at mass-to-charge ratio 145, and loss of carbon monoxide from the aldehyde group producing an ion at mass-to-charge ratio 118 [18]. Additional fragmentations involve ring opening and sequential losses of carbon-nitrogen units characteristic of heterocyclic compounds [18].

High-resolution mass spectrometry provides exact mass measurements that distinguish the compound from potential isobaric interferences [13] [15]. Collision-induced dissociation studies reveal detailed fragmentation mechanisms and structural relationships between fragment ions [1]. Predicted collision cross-section values for various adduct ions provide additional identification parameters for ion mobility spectrometry applications [1] [18].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural confirmation for pyrazolo[1,5-a]pyridine derivatives and related compounds [19] [10]. Single crystal studies reveal precise bond lengths, bond angles, and molecular conformations that validate theoretical predictions and spectroscopic assignments [19]. The planar nature of the fused ring system is confirmed through crystallographic analysis, with minimal deviations from ideal planarity [10].

Crystal packing studies reveal intermolecular interactions including hydrogen bonding, π-π stacking, and van der Waals contacts that influence solid-state properties [10]. The aldehyde functionality can participate in intermolecular hydrogen bonding as both donor and acceptor, affecting crystal stability and morphology [10]. Comparative crystallographic studies of substituted pyrazolo[1,5-a]pyridine derivatives provide insights into structure-property relationships [19].

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Wikipedia

Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Dates

Last modified: 08-15-2023

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